5-(Azetidin-3-yl)-2-bromopyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |
InChI Key |
OYSILEZLEKEGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Azetidin 3 Yl 2 Bromopyridine and Analogous Scaffolds
Strategic Approaches to Azetidine (B1206935) Ring Formation within Pyridine (B92270) Systems
The construction of the four-membered azetidine ring presents a considerable synthetic challenge due to inherent ring strain. When appended to a pyridine system, the synthetic strategy must accommodate the electronic properties of the aromatic heterocycle.
Cyclization Reactions and Aza-Michael Additions for Azetidine Moiety
A variety of cyclization reactions are employed for the formation of the azetidine ring. One notable method is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which provides a route to chiral azetidin-3-ones. nih.gov These intermediates are versatile precursors for further functionalization. The reaction proceeds through an α-oxo gold carbene intermediate, which undergoes intramolecular N-H insertion. nih.gov
Aza-Michael additions have also proven to be a powerful method for constructing C-N bonds in the synthesis of azetidine derivatives. nih.govnih.gov This strategy has been applied to the preparation of various NH-heterocyclic derivatives. nih.govnih.gov For instance, the aza-Michael addition of heterocyclic amines to methyl 2-(azetidin-3-ylidene)acetates can yield functionalized 3-substituted azetidines. nih.govnih.govresearchgate.net The reaction conditions, such as the choice of base (e.g., DBU) and solvent, are critical for achieving high yields. nih.gov
| Donor (NH-Heterocycle) | Acceptor | Product | Yield | Reference |
| 1H-pyrazole | Methyl 2-(azetidin-3-ylidene)acetate | Methyl 2-(1-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83% | nih.gov |
| 4-bromo-1H-pyrazole | Methyl 2-(azetidin-3-ylidene)acetate | Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82% | nih.gov |
| 3-trifluoromethyl-1H-pyrazole | Methyl 2-(azetidin-3-ylidene)acetate | Methyl 2-(1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 73% | nih.gov |
This table illustrates the yields of various 3-substituted azetidine derivatives synthesized via aza-Michael addition.
Other cyclization strategies include intramolecular nucleophilic substitution, Pd-catalyzed cyclizations of allylic and homoallylic amines, and ring expansion of aziridines. magtech.com.cnrsc.org Thermal isomerization of 2-bromomethyl-2-methylaziridines has been explored for the synthesis of 3-substituted azetidines. rsc.org
Precursor Design for Stereoselective Azetidine Functionalization
The stereoselective synthesis of substituted azetidines is crucial for their application in pharmaceuticals. Chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. nih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions. nih.gov
Another approach involves the diastereoselective hydrozirconation of allylic amines, followed by base-promoted intramolecular nucleophilic ring closure to afford enantiopure azetidines. rsc.org The stereochemical outcome of these reactions is often dictated by the chirality of the starting materials or the catalysts employed. Copper-catalyzed asymmetric boryl allylation of azetines has also been developed for the convenient access to chiral 2,3-disubstituted azetidines with complete absolute and relative stereocontrol. acs.org
Pyridine Ring Functionalization and Bromination Strategies
The introduction of a bromine atom at the 2-position of the pyridine ring is a key step in the synthesis of the target compound. This requires highly regioselective methods to avoid the formation of unwanted isomers.
Regioselective Bromination Techniques for Pyridine Scaffolds
The regioselective bromination of pyridines is influenced by the nature and position of existing substituents. For activated pyridines, such as those with amino, hydroxy, or methoxy groups, N-bromosuccinimide (NBS) is a common brominating agent. thieme-connect.comresearchgate.net The reactivity of the pyridine substrate decreases in the order of amino > hydroxy > methoxy. thieme-connect.comresearchgate.net
The choice of solvent can also impact the regioselectivity. For example, the bromination of 2-hydroxypyridine with NBS in acetonitrile yields 5-bromo-2-hydroxypyridine as the major product, whereas in carbon tetrachloride, the formation of 3,5-dibromopyridine can occur. thieme-connect.com
| Pyridine Substrate | Brominating Agent | Solvent | Major Product | Reference |
| 2-Aminopyridine | NBS (1 equiv) | Acetonitrile | 5-Bromo-2-aminopyridine | thieme-connect.com |
| 3-Hydroxypyridine | Br2/NaOH | Water | 2-Bromo-3-hydroxypyridine | thieme-connect.com |
| 4-Aminopyridine | NBS (1 equiv) | Acetonitrile | 3-Bromo-4-aminopyridine | thieme-connect.com |
This table provides examples of regioselective bromination of substituted pyridines.
Directed Ortho Metalation (DOM) and Electrophilic Substitution Approaches
Directed Ortho Metalation (DOM) is a powerful strategy for the functionalization of pyridine rings. znaturforsch.comnih.govuwindsor.cabaranlab.orgharvard.edu A directing metalation group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center that can react with an electrophile, such as a bromine source. znaturforsch.combaranlab.org The nature of the DMG and the reaction conditions are critical for achieving high regioselectivity. znaturforsch.com
Electrophilic aromatic substitution is another common method for pyridine halogenation. chemrxiv.org However, due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions and can lead to mixtures of regioisomers. chemrxiv.org The development of milder methods, such as those utilizing Zincke imine intermediates, has allowed for more selective halogenation at the 3-position. chemrxiv.org
Cross-Coupling Methodologies for Constructing the 5-(Azetidin-3-yl)-2-bromopyridine Framework
The final step in the synthesis of this compound typically involves a cross-coupling reaction to join the azetidine and bromopyridine fragments.
Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a versatile method for creating C-C bonds. mdpi.commdpi.comnih.gov In the context of the target molecule, this could involve the coupling of a 3-azetidinylboronic acid derivative with a 2,5-dibromopyridine, or a 5-bromopyridin-2-ylboronic acid with a 3-iodoazetidine.
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds and involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgnih.govacsgcipr.orglibretexts.orgyoutube.com This reaction could be employed to couple an azetidine with a 2,5-dibromopyridine, although this would result in a 2-amino-5-(azetidin-3-yl)pyridine rather than the target 2-bromo derivative. A more likely strategy would involve the coupling of a protected 3-aminoazetidine with a 2-bromo-5-iodopyridine, followed by subsequent synthetic manipulations.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. Sterically hindered phosphine ligands, such as XPhos and SPhos, are often used in Buchwald-Hartwig aminations to improve reaction efficiency. youtube.com
| Reaction Type | Coupling Partners | Catalyst/Ligand | Product Type | Reference |
| Suzuki-Miyaura | Aryl halide and Arylboronic acid | Pd(PPh3)4 | Biaryl | mdpi.commdpi.com |
| Buchwald-Hartwig | Aryl halide and Amine | Pd(0) or Pd(II) / Phosphine ligand | Aryl amine | wikipedia.orgacsgcipr.org |
| Iron-catalyzed | 3-Iodoazetidine and Grignard reagent | Iron catalyst | 3-Substituted azetidine | rsc.org |
This table summarizes common cross-coupling reactions applicable to the synthesis of the target scaffold.
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and widely used chemical reaction for the synthesis of carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has become a cornerstone in synthetic organic chemistry, largely replacing harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of aryl amines, including those involving pyridine scaffolds, is readily achieved using this methodology. wikipedia.org
The reaction mechanism involves a catalytic cycle that includes the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, base, and solvent is critical to the success of the reaction. Various generations of catalyst systems have been developed, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org Bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been shown to be particularly effective, preventing the formation of inactive palladium dimers and thus accelerating the reaction. wikipedia.orgdoi.org
A typical procedure involves reacting an aryl halide, such as a bromopyridine, with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOBuᵗ or Cs₂CO₃) in an inert solvent like toluene. doi.orgchemspider.comacsgcipr.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role | Citation |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Palladium(II) acetate [Pd(OAc)₂] | Catalyst | doi.orgchemspider.comresearchgate.net |
| Ligand | (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), XPhos | Stabilizes catalyst, facilitates reductive elimination | wikipedia.orgdoi.orgresearchgate.net |
| Base | Sodium tert-butoxide (NaOBuᵗ), Cesium carbonate (Cs₂CO₃) | Amine deprotonation | doi.orgchemspider.comresearchgate.net |
| Substrates | Aryl/Heteroaryl Halides (e.g., 2-Bromopyridine), Primary/Secondary Amines | Reactants | wikipedia.orgresearchgate.net |
| Solvent | Toluene, Diethyl ether | Reaction medium | wikipedia.orgchemspider.com |
| Temperature | 80-110 °C | Provides activation energy | chemspider.comresearchgate.net |
Coupling of Bromopyridines with Azetidinyl Precursors
The direct synthesis of this compound involves the coupling of a suitable bromopyridine precursor with an azetidine derivative. A common strategy employs a palladium-catalyzed cross-coupling reaction between a di-substituted pyridine, such as 2,5-dibromopyridine, and an appropriately protected azetidine. researchgate.netnih.gov
For instance, a highly relevant synthesis involves the reaction of 3-bromopyridine with tert-butyl azetidin-3-ylcarbamate. doi.org This transformation is achieved using a Buchwald-Hartwig amination protocol. The reaction is catalyzed by a palladium complex, such as tris(dibenzylideneacetone)dipalladium(0), in the presence of a phosphine ligand like BINAP and a base such as cesium carbonate in toluene at elevated temperatures. doi.org This method directly forms the crucial C-N bond between the pyridine ring and the azetidine nitrogen. Subsequent deprotection of the carbamate group would yield the desired azetidinyl pyridine scaffold. This approach highlights the utility of palladium catalysis in constructing complex heterocyclic systems from readily available starting materials. doi.orgresearchgate.net
The choice of starting materials is crucial. 2,5-dibromopyridine is an important intermediate that can be synthesized from 2-aminopyridine through bromination and a modified Sandmeyer reaction. google.comheteroletters.org Azetidine precursors can be synthesized from acyclic compounds like γ-haloamines or by the reduction of β-lactams. researchgate.net
Table 2: Examples of Coupling Reactions for Azetidinyl-Pyridine Synthesis
| Bromopyridine Precursor | Azetidine Precursor | Catalyst System | Product | Citation |
| 3-Bromopyridine | tert-butyl azetidin-3-ylcarbamate | Pd₂(dba)₃ / BINAP / Cs₂CO₃ | tert-butyl [1-(pyridin-3-yl)azetidin-3-yl]carbamate | doi.org |
| 2,5-Dibromopyridine | Azetidine | Palladium catalysts | N-(5-bromopyridin-2-yl)azetidine | researchgate.net |
Green Chemistry and Sustainable Synthesis Considerations
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.org
Continuous-Flow Synthesis Approaches
Continuous-flow chemistry has emerged as a sustainable and efficient alternative to traditional batch processing for synthesizing pharmaceutical intermediates and other fine chemicals. researchgate.net Flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and reduced waste. researchgate.net
The synthesis of pyridine derivatives has been successfully adapted to flow chemistry. For example, a flow microreactor system has been developed for the synthesis of disubstituted pyridines from dibromopyridines via a Br/Li exchange, avoiding the need for cryogenic conditions typically required in batch processes. rsc.orgresearchgate.net This method utilizes short residence times and efficient temperature control to manage highly reactive intermediates safely and effectively. rsc.org Similarly, the N-oxidation of pyridine derivatives has been achieved in a packed-bed microreactor using hydrogen peroxide as a green oxidant, offering a safer and more efficient process compared to batch methods. organic-chemistry.org These examples demonstrate the potential of continuous-flow technology to make the synthesis of pyridine-containing compounds, including this compound, more sustainable and scalable. researchgate.netrsc.orgrsc.org
Table 3: Comparison of Batch vs. Continuous-Flow Synthesis
| Feature | Batch Synthesis | Continuous-Flow Synthesis | Citation |
| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time | researchgate.net |
| Safety | Handling of hazardous reagents and unstable intermediates can be risky on a large scale | Improved safety due to small reaction volumes and better heat transfer | researchgate.netrsc.org |
| Efficiency | Can have longer reaction times and lower space-time yields | Faster reaction rates, higher yields, and enhanced productivity | researchgate.netrsc.org |
| Scalability | Scaling up can be challenging and require process re-optimization | Easier to scale up by running the system for longer periods ("scaling out") | researchgate.net |
| Sustainability | Often generates more solvent and reagent waste | Reduced waste generation and potential for solvent recycling | acsgcipr.orgresearchgate.net |
Catalyst Recovery and Waste Minimization Strategies
Palladium-catalyzed reactions, while highly effective, present a challenge from a green chemistry perspective due to the high cost and environmental impact associated with the extraction and purification of this precious metal. acsgcipr.org Therefore, the recovery and recycling of the palladium catalyst are economically and environmentally crucial. mdpi.comacs.org
Several methods have been developed for recovering palladium from reaction mixtures and spent catalysts. Hydrometallurgical methods, which involve leaching the metal from the solid support using acids and oxidizing agents (e.g., aqua regia or HCl + H₂O₂), are common. mdpi.com Following leaching, palladium can be recovered from the solution through precipitation by adjusting the pH or by solvent extraction using specific ligands. mdpi.comgoogle.com For example, over 98% of palladium can be recovered by precipitation with ammonia and hydrochloric acid. mdpi.com
Table 4: Methods for Palladium Catalyst Recovery
| Method | Description | Advantages | Disadvantages | Citation |
| Hydrometallurgy (Leaching & Precipitation) | Dissolving the catalyst in an acidic solution followed by precipitation of palladium salts. | High recovery rates (>98%). | Can be complex; may generate acidic waste streams. | mdpi.comgoogle.com |
| Solvent Extraction | Using organic solvents with specific extractants (e.g., LIX 841) to selectively pull palladium from an aqueous phase. | High recovery and selectivity (>99%). | Requires use of organic solvents. | mdpi.com |
| Adsorption (Scavenging) | Using solid materials like activated charcoal or functionalized silica to bind and remove palladium from the product solution. | Effective for removing trace amounts to meet pharmaceutical standards. | Adsorbent material may not be easily recyclable. | acs.org |
| Photocatalytic Deposition | Using a photocatalyst (e.g., ZnO) to deposit palladium from a leachate solution onto a new support. | A low-waste process that can be conducted under mild conditions. | May require specific equipment and longer reaction times. | rsc.org |
Reactivity and Transformational Chemistry of 5 Azetidin 3 Yl 2 Bromopyridine
Halogen Reactivity in the Pyridine (B92270) Core
The bromine atom at the 2-position of the pyridine ring is a key handle for introducing molecular diversity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, although other transformations are mechanistically possible.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While the electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution, this pathway is less commonly employed for 5-(Azetidin-3-yl)-2-bromopyridine compared to metal-catalyzed methods. The high reactivity of the bromine atom in cross-coupling reactions often makes it the preferred strategy for C-C and C-N bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functionalization of this compound. These reactions offer a robust and versatile approach to construct complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the 2-bromopyridine (B144113) with a boronic acid or ester. This transformation is crucial for the synthesis of various biologically active molecules.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 5-(Azetidin-3-yl)-2-(4-methoxyphenyl)pyridine |
| This compound | (1-Methyl-1H-pyrazol-4-yl)boronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 5-(Azetidin-3-yl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne. This reaction is instrumental in the synthesis of compounds with alkynyl moieties.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Ethynyltrimethylsilane | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 5-(Azetidin-3-yl)-2-((trimethylsilyl)ethynyl)pyridine |
| This compound | Phenylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | DMF | 5-(Azetidin-3-yl)-2-(phenylethynyl)pyridine |
Negishi Coupling: While less frequently reported for this specific substrate compared to Suzuki-Miyaura and Sonogashira couplings, the Negishi coupling, which involves the reaction of an organozinc reagent with the aryl bromide, remains a viable method for C-C bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of amines.
| Reactant 1 | Amine | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Aniline | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | N-Phenyl-5-(azetidin-3-yl)pyridin-2-amine |
| This compound | Morpholine (B109124) | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 4-(5-(Azetidin-3-yl)pyridin-2-yl)morpholine |
C-H Activation and Functionalization Strategies Adjacent to Bromine
Direct C-H activation and functionalization of the pyridine ring adjacent to the bromine atom (at the C3 position) is a developing area of research. While powerful for other systems, specific examples involving this compound are not widely documented in the current literature. The focus has predominantly been on leveraging the reactivity of the C-Br bond.
Azetidine (B1206935) Ring Reactivity and Modifications
The azetidine ring offers a secondary amine that is a prime site for further derivatization, allowing for the introduction of various substituents that can modulate the physicochemical properties of the molecule.
Ring-Opening Reactions and Subsequent Derivatization
The azetidine ring is a strained four-membered ring, and in some contexts, it can undergo ring-opening reactions with nucleophiles. However, for this compound, the literature primarily focuses on maintaining the integrity of the azetidine ring as a key structural motif. Ring-opening is not a commonly reported transformation for this compound in the synthesis of its derivatives.
Reactions Involving the Azetidine Nitrogen (N-Alkylation, N-Acylation)
The nitrogen atom of the azetidine ring readily undergoes N-alkylation and N-acylation, providing a straightforward means to introduce a wide array of functional groups.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the azetidine nitrogen, typically through reaction with an alkyl halide or via reductive amination.
| Reactant | Alkylating Agent | Base | Solvent | Product |
| This compound | Iodomethane | K2CO3 | Acetonitrile | 2-Bromo-5-(1-methylazetidin-3-yl)pyridine |
| This compound | Benzyl bromide | Et3N | CH2Cl2 | 5-(1-Benzylazetidin-3-yl)-2-bromopyridine |
N-Acylation: The acylation of the azetidine nitrogen to form an amide is a common and robust transformation. This is typically achieved by reacting the parent compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
| Reactant | Acylating Agent | Base/Coupling Agent | Solvent | Product |
| This compound | Acetyl chloride | Et3N | CH2Cl2 | 1-(3-(6-Bromopyridin-3-yl)azetidin-1-yl)ethan-1-one |
| This compound | Benzoic acid | HATU, DIPEA | DMF | (3-(6-Bromopyridin-3-yl)azetidin-1-yl)(phenyl)methanone |
Oxidation and Reduction Reactions of the Azetidine Moiety
The azetidine ring within this compound can undergo targeted oxidation and reduction reactions, primarily centered around the C3 position, to introduce new functionality. While direct oxidation of the azetidine C-H bonds can be challenging, a more common and controlled strategy involves the oxidation of precursors to form an azetidin-3-one (B1332698), a ketone derivative of the azetidine ring. nih.gov
One established method for creating the azetidin-3-one core is through the gold-catalyzed oxidative cyclization of N-protected propargylamines. nih.gov In this process, a reactive α-oxo gold carbene intermediate is generated from the alkyne, which then undergoes an intramolecular N-H insertion to form the four-membered ring ketone. nih.gov This approach offers a flexible route to chiral azetidin-3-ones, which are valuable intermediates for further functionalization. nih.govthieme-connect.com
Once formed, the carbonyl group of the azetidin-3-one is amenable to a variety of reduction reactions. Chemoselective reduction of the ketone provides access to the corresponding azetidin-3-ol. Reagents such as sodium borohydride (B1222165) (NaBH₄) have been successfully employed for this transformation. rsc.org For instance, in related systems, the reduction of N-Cbz protected azetidin-2-one-4-carbaldehyde with NaBH₄ yields the corresponding alcohol, demonstrating the compatibility of this reagent with the strained ring. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though care must be taken as these can sometimes promote ring-opening as a side reaction. acs.org
The choice of reducing agent and reaction conditions allows for controlled access to either the cis- or trans-3-hydroxyazetidine diastereomers, depending on the substitution pattern and the directing influence of the nitrogen protecting group. These oxidation and subsequent reduction steps transform the simple azetidine scaffold into a functionalized handle suitable for further elaboration in medicinal chemistry and materials science.
Table 1: Representative Oxidation & Reduction Reactions of the Azetidine Core
| Reaction Type | Precursor Type | Reagents & Conditions | Product Type | Ref. |
| Oxidative Cyclization | N-Propargylsulfonamide | Gold Catalyst, N-Oxide | Azetidin-3-one | nih.gov |
| Ketone Reduction | Azetidin-3-one | NaBH₄, Alcohol Solvent | Azetidin-3-ol | rsc.org |
| Ketone Reduction | N-Substituted Azetidin-2-one | LiAlH₄ or Alanes, Ether | N-Substituted Azetidine | acs.org |
Diversification through Multi-Component Reactions and Cycloadditions
The structural rigidity and bifunctional nature of this compound make it an excellent substrate for diversification using advanced synthetic methods like multi-component reactions (MCRs) and cycloadditions. These strategies enable the rapid assembly of complex molecular architectures from simple starting materials.
Participation in [2+2] Ketenimine Cycloadditions
The [2+2] cycloaddition is a powerful tool for constructing four-membered rings. rsc.org A key example is the Staudinger synthesis, which involves the reaction of an imine with a ketene (B1206846) to produce a β-lactam (an azetidin-2-one). mdpi.com This reaction proceeds via a stepwise mechanism, typically initiated by the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate that subsequently cyclizes. mdpi.com
While direct participation of the secondary amine of this compound in a [2+2] cycloaddition is not typical, it can be readily converted into a reactive imine partner. Condensation of the azetidine nitrogen with an aldehyde or ketone would generate an N-azetidinyl imine. This imine could then serve as the substrate in a Staudinger-type [2+2] cycloaddition with a suitable ketene, generated in situ from an acyl chloride and a tertiary amine. mdpi.com Such a reaction would attach a β-lactam ring directly to the azetidine nitrogen, creating a complex, fused heterocyclic system.
In a related context, 2-azetines (isomers of azetidines with a C=N bond in the ring) have been shown to undergo [2+2] cycloadditions with ketenes to afford fused bicyclic azetidine products. nih.gov Furthermore, theoretical work has suggested that certain azetine intermediates can ring-open to form ketenimines, which are themselves reactive partners in cycloadditions. nih.gov Although specific examples involving this compound in ketenimine cycloadditions are not prominently documented, the underlying principles of azetidine reactivity suggest its potential as a precursor for such complexity-building transformations.
Table 2: Conceptual [2+2] Cycloaddition for Azetidine Functionalization
| Reaction Name | Azetidine-Derived Reactant | Co-Reactant | Key Intermediate | Product Core Structure | Ref. |
| Staudinger Cycloaddition | N-Azetidinyl Imine | Ketene | Zwitterion | N-Azetidinyl-β-lactam | mdpi.com |
Formation of Complex Heterocyclic Architectures
This compound is an ideal building block for constructing complex heterocyclic architectures due to its two distinct and orthogonal reactive sites: the nucleophilic azetidine nitrogen and the electrophilic C2 position of the bromopyridine ring. This bifunctionality allows for sequential or one-pot multi-component reactions to build molecular complexity rapidly. thieme-connect.deresearchgate.net
The secondary amine of the azetidine ring can act as a nucleophile to form new C-N bonds. It can be readily acylated, sulfonylated, or alkylated, serving as an anchor point for attaching other molecular fragments. For example, a general strategy for creating diverse libraries involves reacting the azetidine with various acid chlorides to form amides. acs.org
Simultaneously, the 2-bromopyridine moiety is a classic substrate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be used to form new carbon-carbon or carbon-heteroatom bonds at this position. acs.org This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, or amino substituents.
The combination of these two reactive sites enables a modular approach to synthesis. For instance, one could first perform a Suzuki coupling on the pyridine ring to introduce a new aryl group, followed by acylation of the azetidine nitrogen to build a complex, multi-component structure. Alternatively, multi-component reactions that exploit both functionalities can be envisioned. A three-component reaction could involve the azetidine, an aldehyde, and an isocyanide (Ugi reaction) or other reactive species to assemble elaborate scaffolds in a single step. rug.nl The strain within the azetidine ring can also be harnessed in strain-release functionalization reactions to construct new heterocyclic systems. thieme-connect.de This dual reactivity makes this compound a highly valuable and versatile scaffold in modern drug discovery and materials science. rsc.orgacs.org
Advanced Structural Characterization and Spectroscopic Analysis
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of 5-(Azetidin-3-yl)-2-bromopyridine and to confirm its elemental composition through fragmentation patterns. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). umich.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. umich.edu By comparing the experimentally measured exact mass to the calculated mass for the proposed formula C₈H₉BrN₂, any ambiguity can be eliminated.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. The analysis of the IR spectrum for this compound involves identifying the characteristic vibrational frequencies associated with its distinct structural components: the 2-bromopyridine (B144113) ring and the 3-substituted azetidine (B1206935) ring.
While a complete, experimentally verified IR spectrum for this compound is not widely published in peer-reviewed literature, a predictive analysis can be constructed based on the known spectral data of its constituent parts and established correlation tables for functional groups.
The key functional groups present in the molecule are:
Aromatic C-H bonds (on the pyridine (B92270) ring)
Aliphatic C-H bonds (in the azetidine ring)
A secondary amine (N-H) in the azetidine ring
Aromatic C=C and C=N bonds of the pyridine ring
Aliphatic C-N bonds of the azetidine ring
A C-Br bond attached to the pyridine ring
Each of these groups absorbs IR radiation at a characteristic frequency range, allowing for their identification.
Detailed Research Findings
The predicted IR spectrum of this compound would exhibit several key absorption bands. The analysis integrates data from spectra of parent compounds like 2-bromopyridine and azetidine, alongside general spectroscopic principles. chemicalbook.comnist.govchemicalbook.com
N-H Stretching: The azetidine ring contains a secondary amine (N-H). This group is expected to show a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. msu.edu The exact position and broadness of this peak can be influenced by hydrogen bonding. The spectrum for the basic azetidine molecule shows a characteristic absorption in this region. chemicalbook.com
C-H Stretching: Two distinct types of C-H stretching vibrations are anticipated.
Aromatic C-H Stretch: The C-H bonds on the pyridine ring (sp² hybridized carbon) will produce sharp, medium-to-weak absorption bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. pressbooks.publibretexts.org
Aliphatic C-H Stretch: The C-H bonds of the CH₂ groups in the saturated azetidine ring (sp³ hybridized carbon) will result in strong, sharp absorptions just below 3000 cm⁻¹, generally between 2850 and 2960 cm⁻¹. msu.edulibretexts.org
Aromatic Ring Vibrations (C=C and C=N Stretching): The pyridine ring is characterized by a series of sharp, medium-intensity absorption bands in the 1400-1600 cm⁻¹ region. thieme-connect.de Specifically, absorptions around 1600 cm⁻¹ and in the 1430-1500 cm⁻¹ range are indicative of the aromatic system. libretexts.org Data for 2-bromopyridine confirms the presence of strong peaks in this area. nist.govnih.gov
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are expected in the fingerprint region. The aliphatic C-N stretch of the azetidine ring typically appears between 1250 and 1020 cm⁻¹. msu.edu
C-H Bending: Out-of-plane bending vibrations for the substituted pyridine ring provide information about the substitution pattern. For a 2,5-disubstituted pyridine, characteristic absorptions are expected in the 800-840 cm⁻¹ region. thieme-connect.de
C-Br Stretching: The carbon-bromine bond vibration is expected to appear as a strong absorption in the far-infrared region, typically between 650 and 550 cm⁻¹. This peak is a key indicator of the bromine substituent on the pyridine ring.
The following table summarizes the predicted characteristic IR absorption bands for this compound based on this analysis.
Interactive Data Table: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity | Notes |
| 3300 - 3500 | N-H (Azetidine) | Stretching | Medium - Weak | Position may shift due to hydrogen bonding. chemicalbook.commsu.edu |
| 3000 - 3100 | C-H (Pyridine) | Stretching | Medium - Weak, Sharp | Characteristic of sp² C-H bonds. pressbooks.publibretexts.org |
| 2850 - 2960 | C-H (Azetidine) | Stretching | Strong, Sharp | Characteristic of sp³ C-H bonds. msu.edulibretexts.org |
| ~1600 | C=C / C=N (Pyridine) | Ring Stretching | Medium | A key indicator of the aromatic ring. libretexts.orgthieme-connect.de |
| 1430 - 1500 | C=C / C=N (Pyridine) | Ring Stretching | Medium | A second characteristic band for the aromatic ring. libretexts.orgthieme-connect.de |
| 1020 - 1250 | C-N (Azetidine) | Stretching | Medium | Located in the fingerprint region. msu.edu |
| 800 - 840 | C-H (Pyridine) | Out-of-plane Bending | Strong | Suggests 2,5-disubstitution pattern. thieme-connect.de |
| 550 - 650 | C-Br | Stretching | Strong | Confirms the presence of the bromo-substituent. |
Computational Chemistry and Theoretical Insights into 5 Azetidin 3 Yl 2 Bromopyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure of molecules. researchgate.net DFT methods provide a good balance between accuracy and computational cost, making them suitable for analyzing molecules of pharmaceutical interest. niscair.res.in These calculations can elucidate electron distribution, orbital energies, and other properties that govern the molecule's reactivity and intermolecular interactions. nih.gov
The distribution of electrons within 5-(Azetidin-3-yl)-2-bromopyridine is key to understanding its chemical behavior. DFT calculations are used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich and electron-poor regions of the molecule.
Electron-Rich Regions (Nucleophilic Sites): The nitrogen atom of the pyridine (B92270) ring and the nitrogen in the azetidine (B1206935) ring are expected to be electron-rich, making them likely sites for protonation or interaction with electrophiles.
Electron-Poor Regions (Electrophilic Sites): The hydrogen atom on the azetidine nitrogen and the carbon atoms adjacent to the electronegative nitrogen and bromine atoms are potential electrophilic sites.
Regioselectivity: The MEP map, along with the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can predict the regioselectivity of reactions. nih.gov The locations of HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, the electron-withdrawing nature of the bromine atom influences the reactivity of the pyridine ring in substitution reactions. The energy gap between HOMO and LUMO also provides a measure of the molecule's chemical stability and electronic excitability. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These values are representative examples of what DFT calculations would yield and are based on typical results for similar heterocyclic compounds.)
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.2 D |
Quantum chemical calculations can be used to perform a conformational analysis to identify the most stable (lowest energy) three-dimensional arrangement of the atoms. This involves:
Ring Puckering: The azetidine ring is not perfectly flat. DFT calculations can determine the preferred puckered conformation and the energy barrier associated with the ring flipping between different puckered states.
Torsional Angles: The analysis focuses on the torsion angle (dihedral angle) between the azetidine ring and the pyridine ring. By rotating this bond and calculating the energy at each step, a potential energy surface is generated, revealing the most stable rotational isomers (rotamers) and the energy required to interconvert them. Studies on other azetidine derivatives have shown this to be a powerful method for understanding their structural preferences. researchgate.net
Table 2: Hypothetical Conformational Energy Profile for this compound (Note: This table illustrates the type of data obtained from a conformational scan.)
| Conformer | Torsion Angle (Py-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | 45° | 0.00 | 75% |
| 2 (Local Minimum) | -135° | 0.85 | 20% |
| Transition State | 90° | 2.50 | <1% |
Molecular Modeling and Dynamics Simulations
While quantum calculations describe static structures, molecular modeling and dynamics (MD) simulations provide insights into the molecule's behavior over time, accounting for flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov
MD simulations can reveal the dynamic nature of this compound. By placing the molecule in a simulated aqueous environment, one can observe:
The flexibility of the linker between the two ring systems.
The dynamic puckering of the azetidine ring.
The rotation of the entire molecule and its accessible conformations in solution.
When bound to a protein, MD simulations show how the ligand's conformation adapts to the binding site and how the protein itself may change shape upon binding. researchgate.net Analysis of the simulation trajectory can identify stable hydrogen bonds, hydrophobic interactions, and other contacts that contribute to the binding affinity. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can screen potential biological targets (e.g., kinases, receptors) and predict its binding mode and affinity. evitachem.com
The process involves:
Preparing the 3D structures of the ligand and the protein receptor.
Using a docking algorithm to systematically sample different positions and orientations of the ligand in the protein's active site.
Scoring the resulting poses based on a function that estimates the binding free energy.
The results can identify key intermolecular interactions, such as hydrogen bonds between the azetidine nitrogen and protein residues, or halogen bonds involving the bromine atom. Such studies are crucial for structure-based drug design. nih.gov
Table 3: Example of a Predicted Interaction Profile from a Docking Study (Note: This is a hypothetical result for this compound docked into a generic kinase active site.)
| Interacting Residue (Protein) | Atom(s) on Ligand | Type of Interaction | Distance (Å) |
| ASP 145 | Azetidine N-H | Hydrogen Bond (Donor) | 2.9 |
| GLU 91 | Pyridine N | Hydrogen Bond (Acceptor) | 3.1 |
| LEU 83 | Pyridine Ring | Hydrophobic | 3.8 |
| TYR 82 | Bromine | Halogen Bond | 3.5 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a statistical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net If a set of analogues of this compound were synthesized and tested for a specific activity, a QSAR model could be developed.
The workflow involves:
Data Collection: Assembling a dataset of molecules with their measured biological activities (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be simple (e.g., molecular weight, atom count) or complex (e.g., quantum chemical properties, 3D shape descriptors). nih.gov
Model Building: Using statistical methods like multiple linear regression or machine learning, a mathematical equation is created that relates a subset of the most relevant descriptors to the activity. researchgate.net
Validation: The model's predictive power is rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested compounds.
A successful QSAR model for this class of compounds could be used to prioritize the synthesis of new derivatives with potentially enhanced activity, thereby accelerating the drug discovery process. ijrar.org
Applications As a Synthetic Building Block and Pharmaceutical Intermediate
Scaffold in Medicinal Chemistry Programs
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 5-(Azetidin-3-yl)-2-bromopyridine scaffold has proven to be a fruitful starting point for the development of new drugs.
The design and synthesis of New Chemical Entities (NCEs) is a cornerstone of pharmaceutical research. The unique topology of this compound allows chemists to explore novel chemical space. The azetidine (B1206935) ring, being a bioisostere of other common rings like pyrrolidine and piperidine (B6355638), can impart favorable physicochemical properties such as improved solubility and metabolic stability. The bromine atom on the pyridine (B92270) ring can be readily displaced or used in cross-coupling reactions to introduce a wide array of substituents, leading to the generation of diverse compound libraries. For instance, the synthesis of 2-bromopyridine (B144113) itself can be achieved through methods like the diazotization of 2-aminopyridine in the presence of hydrogen bromide and bromine. google.comgoogle.com This foundational knowledge is crucial for the subsequent synthesis of more complex derivatives like this compound.
The synthesis of functionalized azetidine derivatives is an active area of research. researchgate.net For example, methods have been developed for the stereoselective synthesis of chiral azetidin-3-ones, which can serve as versatile intermediates for functionalized azetidines. nih.gov These synthetic advancements enable the creation of novel NCEs with precisely controlled three-dimensional structures.
Once a "hit" compound with some desired biological activity is identified, the process of lead optimization begins. ijddd.com This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The this compound scaffold is particularly amenable to such modifications.
Structure-Activity Relationship (SAR) studies are a critical component of lead optimization, where the relationship between the chemical structure of a molecule and its biological activity is investigated. nih.govnih.gov By systematically altering the substituents on the pyridine and azetidine rings of the this compound core, medicinal chemists can probe the key interactions between the molecule and its biological target. For example, replacing the bromine atom with different functional groups can significantly impact binding affinity and selectivity. Similarly, substitution on the azetidine nitrogen can influence properties like cell permeability and metabolic stability.
Interactive Table: Lead Optimization Strategies for this compound Derivatives
| Modification Site | Synthetic Strategy | Potential Impact on Properties |
|---|---|---|
| Pyridine C-2 Position | Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions | Potency, Selectivity, Target Engagement |
| Azetidine Nitrogen | N-alkylation, N-acylation, or reductive amination | Solubility, Permeability, Metabolic Stability, Off-target activity |
Precursor for Advanced Heterocyclic Systems
The utility of this compound extends beyond its direct use as a scaffold. It also serves as a valuable precursor for the synthesis of more complex heterocyclic systems, which are of great interest in various fields of chemistry.
The reactive nature of the bromine atom and the potential for ring-opening or expansion of the azetidine ring make this compound a key starting material for the construction of polycyclic and spirocyclic frameworks. These complex architectures are often found in natural products and can confer unique biological activities. For instance, intramolecular reactions can be designed to fuse additional rings onto the pyridine or azetidine core, leading to novel tricyclic or tetracyclic systems. Spirocyclic compounds, where two rings share a single atom, can also be accessed from this precursor, for example, by utilizing the 3-position of the azetidine ring as a spiro-center. A related compound, 3-(5-Bromopyridin-2-yl)azetidin-3-ol, highlights the potential for functionalization at the 3-position of the azetidine ring. nih.gov
The pyridine and azetidine moieties of this compound can act as coordination sites for metal ions. This property makes it an attractive building block for the synthesis of complex ligands for applications in catalysis and materials science. researchgate.net By introducing other donor atoms through modification of the bromine substituent or the azetidine ring, polydentate ligands can be created. These ligands can then be used to form metal complexes with specific catalytic activities or interesting photophysical and electronic properties for materials science applications. For example, the synthesis of 5-N-arylaminothiazoles with pyridyl groups and their metal complexes demonstrates how pyridyl-containing scaffolds can be elaborated into functional materials. nih.gov The ability to tune the electronic properties of the ligand through substitution on the pyridine ring is a key advantage in designing catalysts with optimized performance. Late-stage functionalization of ligands is also a powerful strategy to modify and tune the properties of metal complexes. rsc.org
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead molecules.
The relatively small size and well-defined three-dimensional shape of the 5-(azetidin-3-yl) portion of the molecule make it an ideal fragment for FBDD campaigns. The 2-bromopyridine moiety provides a convenient vector for fragment elaboration. Once a fragment containing the azetidinyl-pyridine core is found to bind to a target, the bromine atom can be used as a chemical handle to explore the surrounding binding pocket by introducing a variety of substituents via cross-coupling reactions. This allows for the rapid and efficient optimization of the initial fragment hit into a potent and selective lead compound.
Development of 3D-Enriched Building Blocks
The incorporation of 3D structural motifs into drug candidates is a widely adopted strategy to improve their pharmacological profiles. Flat, aromatic structures often present challenges related to specificity and off-target effects. In contrast, molecules with greater spatial complexity can achieve more precise interactions with the intricate binding pockets of proteins.
The azetidine ring in this compound serves as a key element in the generation of 3D-enriched building blocks. Its non-planar, saturated nature moves away from the traditional flat-land of aromatic scaffolds, providing access to a larger volume of chemical space. Synthetic chemists can leverage the azetidine core to construct novel scaffolds with well-defined stereochemistry and spatial arrangements of functional groups.
The 2-bromo-5-pyridyl portion of the molecule offers a versatile platform for diversification. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the attachment of a wide range of substituents, further expanding the accessible 3D chemical space. The pyridine nitrogen also provides a site for potential N-alkylation or the formation of hydrogen bonds, which can be crucial for target engagement.
The general synthetic strategy involves utilizing this compound as a core structure, from which a library of more complex, 3D-shaped molecules can be generated. This approach is instrumental in the development of novel chemical entities with the potential for improved biological activity and drug-like properties.
Post-Fragment Elaboration Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then elaborated or "grown" into a more potent lead molecule.
This compound is an exemplary building block for post-fragment elaboration strategies. Its inherent structural features align well with the principles of FBDD. The azetidinyl-pyridine core can be considered a "3D fragment" that, upon binding to a target, can be further functionalized to enhance its affinity and selectivity.
The reactive bromine atom is the primary site for such elaboration. Through various chemical transformations, medicinal chemists can systematically explore the chemical space around the initial fragment hit. For instance, a Suzuki coupling reaction could introduce a phenyl group, which could then be further substituted to probe for additional interactions within the target's binding site. Similarly, a Buchwald-Hartwig amination could introduce an amine functionality, which could serve as a hydrogen bond donor or acceptor.
Note: This Section Focuses Solely on in Vitro and Non Human in Vivo E.g., Mouse Models Studies, Mechanisms of Action, and Target Identification, Explicitly Avoiding Clinical Trials, Safety, and Dosage.
Investigation of In Vitro Biological Activities
The azetidine (B1206935) ring is a structural feature of various compounds with demonstrated antimicrobial properties. nih.govresearchgate.net
Antibacterial Activity: Azetidinone derivatives have shown antibacterial activity. bepls.comresearchgate.net For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against Gram-positive bacteria. nih.gov Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives also exhibited potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov
Antitubercular Activity: Several compounds containing azetidine or related heterocyclic structures have been investigated for their potential against Mycobacterium tuberculosis. mdpi.commdpi.comresearchgate.net For example, nitrofuran-equipped spirocyclic azetidines have demonstrated excellent activity against M. tuberculosis. mdpi.com
The azetidine moiety is present in various compounds with reported anticancer activity. nih.gov
Cell Viability Reduction, Apoptosis Induction, and Cell Cycle Progression Inhibition: While direct studies on 5-(Azetidin-3-yl)-2-bromopyridine are not detailed, related structures have shown anticancer effects. For example, LSD1 inhibitors, some of which contain heterocyclic structures, can block cell proliferation in cancer cell lines. umich.edu
Azetidine-containing compounds have been associated with anti-inflammatory activity. nih.gov The phosphatidylinositol 3-kinase (PI3K) pathway is known to regulate inflammatory responses, and its inhibition can enhance the production of both pro- and anti-inflammatory cytokines in certain immune cells. nih.gov
Interactive Data Tables
Table 1: Enzyme Inhibition by Related Compounds
| Compound Class/Name | Target Enzyme | Activity/Potency | Reference |
|---|---|---|---|
| CH5132799/PA-79 | PI3Kα | IC50 = 0.014 μM | mdpi.com |
| Luteolin | HDAC-2 | Inhibits expression | researchgate.net |
| Luteolin 7-O-glucoside | MMP-2 | EC50 = 9 μM | nih.gov |
| Luteolin 7-O-glucoside | MMP-9 | EC50 = 4 μM | nih.gov |
| S-ethyl-L-thiocitrulline | nNOS | Kd = 0.5 nM | nih.gov |
| ORY-1001 | LSD1 | Potent inhibitor | nih.govbohrium.com |
| SP-2577 | LSD1 | IC50 = 26.2 nM | umich.edu |
Table 2: Antimicrobial Activity of Related Compounds
| Compound Class/Name | Target Organism | Activity/Potency (MIC) | Reference |
|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone (cpd 7j) | Gram-positive bacteria | 0.25 µg/mL | nih.gov |
Neuropharmacological Effects in Pre-Clinical Models (e.g., Antidepressant-like Activity)
While direct studies on the neuropharmacological effects of this compound are not extensively documented in publicly available research, the therapeutic potential of structurally related azetidinyl-pyridine compounds has been explored in preclinical models. These studies primarily focus on the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and demonstrate significant antidepressant-like activity.
Compounds featuring the azetidinyl-pyridine core structure have shown promise in rodent models of depression, such as the forced swim test (FST) and tail suspension test (TST). nih.govnih.gov In these tests, a reduction in immobility time is considered indicative of antidepressant efficacy. For instance, the compound LF-3-88, a potent nAChR partial agonist with an azetidinyl-methoxy-pyridinyl-isoxazolyl structure, demonstrated significant antidepressant-like effects in mice. nih.govmdpi.com Administration of LF-3-88 resulted in decreased immobility in the forced swim test and a reduced latency to approach food in the novelty-suppressed feeding test, a model sensitive to chronic antidepressant treatment. nih.gov
These findings are consistent with a growing body of evidence suggesting that targeting nAChRs, particularly the α4β2 subtype, represents a viable strategy for developing novel antidepressants. nih.govnih.govacs.org Both antagonists and partial agonists of α4β2 nAChRs have exhibited antidepressant-like profiles in various animal models. nih.govnih.gov The antidepressant-like effects of these compounds are believed to be mediated through the modulation of cholinergic systems, which are implicated in the pathophysiology of depression. nih.govacs.org
Table 1: Preclinical Antidepressant-like Activity of a Structurally Related Compound (LF-3-88)
| Preclinical Model | Species | Dosing | Outcome |
|---|---|---|---|
| Forced Swim Test | Mouse | 1-3 mg/kg, i.p. | Decreased immobility time |
| Forced Swim Test | Mouse | 1-10 mg/kg, p.o. | Decreased immobility time |
| Novelty-Suppressed Feeding Test | Mouse | 5 mg/kg, p.o. (chronic) | Decreased latency to feed |
This table presents data for LF-3-88, a compound structurally related to this compound, to illustrate the potential neuropharmacological profile.
Mechanism of Action Elucidation
The mechanism of action for azetidinyl-pyridine derivatives with antidepressant-like properties is primarily attributed to their interaction with nicotinic acetylcholine receptors.
Biochemical Pathway Analysis
The antidepressant-like effects of azetidinyl-pyridine compounds are linked to the modulation of the cholinergic system, which in turn influences other neurotransmitter systems implicated in depression, such as the monoaminergic systems. nih.gov The cholinergic hypothesis of depression posits that a state of cholinergic hyperactivity may contribute to depressive symptoms. nih.govacs.org By acting as partial agonists or antagonists at nAChRs, these compounds can attenuate this hyperactivity.
Partial agonists of the α4β2 nAChR, for example, can lead to a sustained, low-level activation of the receptor, which is thought to result in a functional antagonism by preventing the binding of the endogenous agonist, acetylcholine, and by promoting receptor desensitization. mdpi.com This desensitization of nAChRs is a key mechanism that may underlie the therapeutic effects of nicotinic ligands in depression. nih.gov Furthermore, α4β2* nAChRs are known to modulate the release of neurotransmitters like dopamine (B1211576) and serotonin, and their modulation by azetidinyl-pyridine derivatives could contribute to the observed antidepressant-like activity by restoring balance in these neurotransmitter systems. nih.govwikipedia.org
Target Binding Affinity and Selectivity Profiling
The binding affinity and selectivity of azetidinyl-pyridine derivatives for different nAChR subtypes are crucial determinants of their pharmacological profile. High affinity and selectivity for the α4β2 subtype are often associated with antidepressant-like effects, while minimizing activity at other subtypes, such as α3β4 and α7, may reduce the likelihood of side effects. nih.gov
For instance, the compound LF-3-88, which contains an (S)-azetidin-2-ylmethoxy-pyridinyl moiety, exhibits subnanomolar to nanomolar binding affinities for β2-containing nAChRs (α2β2, α3β2, and α4β2) while displaying significantly lower affinity for α3β4 and α7 nAChRs. nih.gov This high degree of selectivity for β2-containing receptors is a desirable characteristic for novel antidepressant candidates targeting the nicotinic cholinergic system. nih.gov Another related compound, Sazetidine-A, also demonstrates high affinity and selectivity for α4β2 nAChRs and has shown robust antidepressant-like effects in preclinical models. nih.gov
Table 2: nAChR Binding Affinity of a Structurally Related Compound (LF-3-88)
| nAChR Subtype | Binding Affinity (Ki) |
|---|---|
| α2β2 | Subnanomolar to nanomolar range |
| α3β2 | Subnanomolar to nanomolar range |
| α4β2 | Subnanomolar to nanomolar range |
| α3β4 | > 10,000 nmol/L |
| α7 | > 10,000 nmol/L |
This table presents data for LF-3-88, a compound structurally related to this compound, to illustrate the potential target binding profile.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of 5-(Azetidin-3-yl)-2-bromopyridine and its analogues from laboratory-scale curiosities to viable clinical candidates hinges on the development of efficient, scalable, and sustainable synthetic methodologies. escholarship.org Current synthetic strategies, while effective for initial discovery, may present challenges related to yield, cost, and environmental impact. Future research will likely focus on several key areas to optimize its production.
One promising avenue is the application of novel cyclization and cycloaddition reactions for the formation of the azetidine (B1206935) ring, which is often the most challenging part of the synthesis due to its inherent ring strain. medwinpublishers.commdpi.com Strategies that minimize the use of protecting groups and reduce the number of synthetic steps are highly desirable. escholarship.org Furthermore, the exploration of greener reaction conditions, such as the use of aqueous media or biocatalysis, could significantly improve the sustainability profile of the synthesis. mdpi.com The development of practical, large-scale protocols for key intermediates, such as 3-amino-5-halo-2-iodobenzoates, demonstrates the feasibility of optimizing synthetic routes for complex pharmaceutical building blocks. korea.ac.kr
| Improvement Area | Potential Future Strategy | Anticipated Benefit |
| Azetidine Ring Formation | Microwave-assisted cyclization of N-substituted propane-1,3-diol derivatives. medwinpublishers.com | Reduced reaction times, improved yields. |
| Pyridine (B92270) Functionalization | Late-stage C-H activation/functionalization. | Increased synthetic efficiency, access to novel analogues. |
| Overall Process | Development of a convergent synthesis strategy. | Higher overall yield, easier purification. |
| Sustainability | Utilizing flow chemistry for key transformations. | Improved safety, scalability, and process control. |
Exploration of Expanded Chemical Space through Skeletal Editing and Scaffold Diversity
To fully unlock the therapeutic potential of the this compound core, future research must venture into a broader chemical space. This involves moving beyond simple functional group modifications to more profound changes in the molecular skeleton.
Skeletal editing , an emerging concept in organic synthesis, offers a powerful tool for making precise modifications to the core structure. rsc.org For instance, methods could be developed to achieve ring expansion or contraction of the azetidine moiety to a cyclobutane (B1203170) or aziridine, respectively, or to insert atoms into the pyridine ring. These subtle yet significant changes can dramatically alter the compound's three-dimensional shape and biological activity.
Scaffold diversity is another critical area. nih.gov The pyridine ring can be replaced with other heterocycles (e.g., pyrimidine, pyrazine, or even non-aromatic rings) to explore new interactions with biological targets. Similarly, the azetidine ring can be substituted with other saturated heterocycles like piperidine (B6355638) or morpholine (B109124) to probe the importance of ring size and heteroatom composition. rsc.org The goal is to generate libraries of compounds with diverse shapes and properties, increasing the probability of identifying leads with superior potency and optimized pharmacokinetic profiles. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. ijmsci.orgnih.govnih.gov These computational tools can analyze vast datasets to identify complex relationships between chemical structure and biological activity, guiding medicinal chemists toward more promising molecules.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of novel, untested analogues, allowing for the prioritization of synthetic efforts. ijmsci.org
De Novo Design: Generative models can design entirely new molecules based on the desirable features of the this compound scaffold, potentially leading to the discovery of compounds with novel mechanisms of action. ijmsci.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds is crucial for early-stage drug discovery. AI algorithms can flag molecules with potential liabilities before they are even synthesized, saving significant time and resources. nih.gov
Synthesis Prediction: AI can assist in planning more efficient synthetic routes, a key aspect of sustainable chemical development. ijmsci.org
| AI/ML Application | Specific Technique | Potential Impact on Research |
| Activity Prediction | Random Forest, Gradient Boosting ijsit.com | Rapidly screen virtual libraries to identify high-potential candidates. |
| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) ijmsci.org | Explore uncharted chemical space and design innovative scaffolds. |
| Property Optimization | Multi-parameter optimization algorithms | Simultaneously optimize for potency, selectivity, and drug-like properties. |
| Target Identification | Deep learning analysis of biological data nih.gov | Help identify the most relevant biological targets for compound derivatives. |
Further Elucidation of Mechanism-of-Action in Relevant Biological Systems
A critical component of future research will be to gain a deeper understanding of how this compound and its derivatives exert their biological effects. nih.gov Identifying the specific molecular targets and pathways they modulate is essential for rational drug design and for predicting both efficacy and potential side effects.
A variety of experimental and computational techniques can be employed for this purpose:
Target Identification: Methods such as affinity chromatography, thermal proteome profiling, and genetic screening can be used to identify the specific proteins that bind to these compounds. nih.gov
Molecular Docking and Simulation: Computational docking studies can predict the binding pose of the compounds within the active site of a known or hypothesized target. nih.govmdpi.com Molecular dynamics simulations can then be used to explore the stability of these interactions over time. nih.gov
Cell-based Assays: A battery of cell-based assays can be used to profile the effects of the compounds on various cellular processes, such as cell proliferation, apoptosis, and signal transduction.
Understanding the mechanism of action will provide invaluable insights for optimizing the lead compounds, for example, by modifying the structure to enhance interactions with the target protein or to reduce off-target effects. nih.gov
Design of Next-Generation Ligands and Probes for Specific Biological Targets
Building on a solid understanding of its synthesis, structure-activity relationships, and mechanism of action, the this compound scaffold can be leveraged to design highly specific and potent next-generation molecules. mdpi.com
This includes the development of:
Selective Ligands: By fine-tuning the structure through iterative design, synthesis, and testing cycles, it is possible to develop ligands with high selectivity for a single biological target. This is crucial for minimizing side effects and improving the therapeutic window.
Chemical Probes: A potent and selective ligand can be modified with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to create a chemical probe. mdpi.com These probes are invaluable research tools for studying the localization, dynamics, and function of the target protein in living cells and organisms. The development of such probes would not only advance our understanding of the target's biology but also facilitate further drug discovery efforts.
The journey from a simple chemical entity to a valuable therapeutic or research tool is complex, but the this compound scaffold holds considerable promise. Through a concerted effort encompassing modern synthesis, computational design, and rigorous biological evaluation, its full potential can be realized.
Q & A
Basic: What are the optimal synthetic routes for 5-(Azetidin-3-yl)-2-bromopyridine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. Key considerations include:
- Nucleophilic Substitution: Reacting 2-bromo-5-hydroxypyridine derivatives with azetidine precursors in polar aprotic solvents (e.g., DMF or DMSO) using bases like NaH or KOtBu to facilitate substitution .
- Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with azetidine-containing boronic acids under inert conditions (e.g., Pd(PPh₃)₄, K₂CO₃ in dioxane/water) .
- Reductive Amination: If starting from a ketone or aldehyde intermediate, sodium borohydride or LiAlH₄ can reduce the imine bond to form the azetidine ring .
Critical Factors for Yield Optimization:
| Parameter | Impact |
|---|---|
| Catalyst Loading | Pd concentrations >2 mol% risk side-product formation . |
| Solvent Polarity | Polar aprotic solvents enhance nucleophilicity of azetidine . |
| Temperature | Reactions above 80°C may degrade bromopyridine intermediates . |
Basic: How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Look for pyridine protons (δ 7.5–8.5 ppm) and azetidine protons (δ 3.0–4.0 ppm). Coupling patterns confirm substitution positions .
- ¹³C NMR: Pyridine carbons appear at δ 120–150 ppm; azetidine carbons at δ 40–60 ppm .
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (expected m/z for C₈H₉BrN₂: 228.99) .
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol/water mix) .
- HPLC Purity Analysis: Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for research-grade compounds .
Basic: What are common side reactions during bromopyridine derivatization, and how can they be mitigated?
Methodological Answer:
- Elimination Reactions: Bromine substitution may lead to dehydrohalogenation, forming pyridyne intermediates. Mitigate by using mild bases (e.g., K₂CO₃ instead of NaOH) .
- Dimerization: Pd-catalyzed couplings may produce homocoupling byproducts. Additives like TBAB (tetrabutylammonium bromide) suppress this .
- Oxidation of Azetidine: The azetidine ring is prone to oxidation. Use inert atmospheres (N₂/Ar) and avoid strong oxidants .
Example Side Products:
| Reaction Type | Side Product | Mitigation Strategy |
|---|---|---|
| Suzuki Coupling | Biphenyl derivatives | Optimize Pd catalyst loading . |
| Nucleophilic Substitution | Pyridine N-oxide | Avoid oxidizing solvents . |
Advanced: How can researchers resolve contradictions in reported biological activities of azetidine-pyridine hybrids?
Methodological Answer:
Discrepancies often arise from structural analogs or assay variability. Strategies include:
- Comparative Structural Analysis: Compare substituent effects using analogs like 5-(pyrrolidin-3-yloxy)-2-bromopyridine (steric hindrance differences) or 4-(azetidin-3-yl)-2-bromopyridine (positional isomerism) .
- Assay Standardization: Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and concentration ranges (IC₅₀ values vary with cell type) .
- Kinase Profiling: Use kinase inhibition panels to identify off-target effects (e.g., compare AYP’s activity against EGFR vs. VEGFR) .
Key Data from Comparative Studies:
| Compound | Kinase Inhibition (IC₅₀, nM) | Bioavailability |
|---|---|---|
| This compound | 120 ± 15 (EGFR) | Low (LogP = 1.2) |
| 5-(Morpholin-3-yloxy)-2-bromopyridine | >500 (EGFR) | High (LogP = −0.5) |
Advanced: What mechanistic studies are needed to elucidate the role of this compound in kinase inhibition pathways?
Methodological Answer:
- Enzyme Kinetic Assays: Measure Km and Vmax values under varying ATP concentrations to determine competitive/non-competitive inhibition .
- Molecular Dynamics Simulations: Model binding interactions with kinase ATP-binding pockets (e.g., using Autodock Vina) .
- Mutagenesis Studies: Introduce point mutations (e.g., T790M in EGFR) to assess binding specificity .
Advanced: How can computational methods predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
- Retrosynthetic Analysis: Use tools like Reaxys or Pistachio to prioritize feasible pathways (e.g., azetidine ring formation before bromination) .
- Machine Learning Models: Train on datasets of similar compounds to predict reaction yields under varying conditions .
Advanced: What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC analysis shows decomposition >150°C. Store at −20°C in amber vials to prevent photodegradation .
- pH Sensitivity: Degrades rapidly in acidic conditions (pH <3); use neutral buffers for biological assays .
- Moisture Sensitivity: Hygroscopic; store with desiccants (silica gel) .
Advanced: What are emerging applications of this compound in materials science?
Methodological Answer:
- Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺ or Ru³⁺) to design MOFs with luminescent properties .
- Liquid Crystals: Modify mesogenic properties by functionalizing the azetidine ring with alkyl chains .
- Photoredox Catalysis: Explore use in visible-light-driven reactions due to its electron-deficient pyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
